molecular formula C8H17NO2 B185361 Tert-butyl 3-(methylamino)propanoate CAS No. 143707-72-6

Tert-butyl 3-(methylamino)propanoate

Cat. No.: B185361
CAS No.: 143707-72-6
M. Wt: 159.23 g/mol
InChI Key: QFMOPRNLDIPINY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)propanoate is an ester derivative featuring a tert-butyl group, a propanoate backbone, and a methylamino substituent at the third carbon position. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 175.23 g/mol (calculated). The tert-butyl group confers steric bulk, enhancing stability and modulating solubility, while the methylamino group provides nucleophilic reactivity for further functionalization . This compound is commercially available with a purity of ≥98% (CAS: 143707-72-6) and is widely utilized as a pharmaceutical intermediate or building block in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOPRNLDIPINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143707-72-6
Record name tert-butyl 3-(methylamino)propanoate
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Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the nucleophilic addition of methylamine to tert-butyl acrylate. This reaction proceeds via Michael addition, where the amine attacks the α,β-unsaturated ester. The process is typically conducted in anhydrous methanol at 0–25°C for 4–12 hours. Stoichiometric amounts of methylamine (1.2–1.5 equivalents) ensure complete conversion, while excess acrylate minimizes side reactions.

Optimized Parameters

ParameterValue/Range
Temperature0–25°C
SolventMethanol
Reaction Time4–12 hours
Methylamine Equivalents1.2–1.5
Yield70–85%

Post-reaction purification involves distillation under reduced pressure (40–60°C, 10–15 mmHg) to isolate the product. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic peaks at δ 1.43 ppm (tert-butyl) and δ 2.78 ppm (methylamino).

Esterification of 3-(Methylamino)Propanoic Acid

Acid-Catalyzed Esterification

This method employs 3-(methylamino)propanoic acid and tert-butanol in the presence of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via Fischer esterification under reflux (80–100°C) for 6–18 hours. Azeotropic removal of water using Dean-Stark apparatus enhances yield by shifting equilibrium.

Key Data

ParameterValue/Range
CatalystH₂SO₄ (5 mol%)
Temperature80–100°C
SolventToluene
Yield60–75%

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (dicyclohexylcarbodiimide [DCC] and 4-dimethylaminopyridine [DMAP]) are employed. This method avoids strong acids, making it suitable for lab-scale synthesis. Reactions are conducted in dichloromethane (DCM) at room temperature for 12–24 hours, yielding 65–80% product.

Coupling Reactions in Multi-Step Syntheses

General Procedure B for Oxadiazole Formation

A study demonstrated the use of this compound in synthesizing 1,2,4-oxadiazole derivatives. The compound reacts with carboxylic acids (e.g., 2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid) under coupling conditions (EDC/HOBt, DMF, 25°C), followed by cyclization to form heterocycles.

Performance Metrics

ParameterValue/Range
Coupling AgentEDC/HOBt
SolventDMF
Cyclization Temperature100°C
Overall Yield50%

Comparative Analysis of Preparation Methods

Yield and Scalability

MethodYieldScalabilityPurity (HPLC)
Nucleophilic Addition70–85%Industrial≥98%
Acid-Catalyzed Esterif.60–75%Lab-Scale95–97%
Steglich Esterification65–80%Lab-Scale≥97%
Coupling Reactions50%Specialty90–92%

Cost and Environmental Impact

  • Nucleophilic Addition : Low cost due to inexpensive reagents but generates methanol waste.

  • Steglich Esterification : Higher reagent costs (DCC/DMAP) but minimal byproducts.

  • Acid-Catalyzed Methods : Economical for bulk synthesis but requires acid neutralization steps.

Advanced Purification and Analytical Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexanes (1:9) achieves >95% purity.

  • Preparative HPLC : Reserved for high-purity demands (≥99%), using C18 columns and acetonitrile/water gradients.

Spectroscopic Validation

  • ¹H NMR : Key signals include tert-butyl (δ 1.43 ppm), methylamino (δ 2.78 ppm), and ester carbonyl (δ 172.5 ppm in ¹³C NMR).

  • HRMS : Exact mass confirmed as 173.1284 g/mol (calculated for C₈H₁₇NO₂).

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction time to 1–2 hours and improves yield to 85–90% by enhancing mass transfer. Parameters include:

  • Residence Time : 30 minutes

  • Temperature : 50°C

  • Catalyst : Immobilized lipase (reusable for 10 cycles)

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling tert-butyl acrylate and methylamine achieves 75% yield in 2 hours, eliminating solvent waste.

  • Biocatalysis : Lipase B from Candida antarctica catalyzes esterification at 40°C, yielding 80% product with 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Tert-butyl 3-(methylamino)propanoate belongs to a broader class of tert-butyl propanoate derivatives with varying amino substituents. Key structural analogs and their distinguishing features include:

Compound Name Molecular Formula Substituent(s) Structural/Functional Differences References
tert-Butyl 3-(benzylamino)propanoate C₁₄H₂₁NO₂ Benzylamino Increased lipophilicity due to aromatic group; reduced solubility in polar solvents.
tert-Butyl 3-((carboxymethyl)(methyl)amino)propanoate C₁₂H₂₁NO₄ Carboxymethyl, methylamino Chelating capability for metal ions; enhanced hydrophilicity.
tert-Butyl 3-(benzyl(methyl)amino)propanoate C₁₅H₂₃NO₂ Benzyl, methylamino Steric hindrance from benzyl group; altered reactivity in coupling reactions.
tert-Butyl 3-amino-2-methylpropanoate C₈H₁₇NO₂ Amino, methyl branch Conformational rigidity due to methyl branch; altered pharmacokinetics.
tert-Butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate C₁₃H₂₆N₂O₅ PEG-like chain, methylamino Enhanced aqueous solubility; used as a PEG linker in drug delivery.

Key Insights :

  • Benzylamino derivatives (e.g., ) exhibit higher lipophilicity, making them suitable for membrane penetration but less ideal for aqueous-phase reactions.
  • Carboxymethyl-substituted analogs () demonstrate metal-binding properties, expanding utility in catalysis or biocompatible materials.
  • PEG-linked derivatives () improve solubility and biocompatibility, critical for biomedical applications.

Physicochemical Properties and Reactivity

  • Solubility : The tert-butyl group reduces polarity, favoring solubility in organic solvents (e.g., DCM, THF). PEG-modified analogs (e.g., ) show improved aqueous solubility .
  • Reactivity: The methylamino group participates in nucleophilic acyl substitution, Michael additions, and coupling reactions (e.g., maleimide conjugation in ) . Steric hindrance from bulky substituents (e.g., benzyl in ) slows reaction kinetics .
  • Stability : The tert-butyl ester is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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